2,4,5,6-Tetrachloropyridine-3-carbaldehyde
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Overview
Description
2,4,5,6-Tetrachloropyridine-3-carbaldehyde is a chlorinated heterocyclic compound with the molecular formula C6HCl4NO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrachloropyridine-3-carbaldehyde typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures and controlled addition of chlorine to ensure selective chlorination at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination process is carefully monitored to prevent over-chlorination and formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrachloropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-withdrawing nature of the chlorine atoms, the compound is highly reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups depending on the nucleophile used.
Oxidation: 2,4,5,6-Tetrachloropyridine-3-carboxylic acid.
Reduction: 2,4,5,6-Tetrachloropyridine-3-methanol.
Scientific Research Applications
2,4,5,6-Tetrachloropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrachloropyridine-3-carbaldehyde involves its reactivity towards nucleophiles due to the electron-deficient nature of the pyridine ring. The chlorine atoms withdraw electron density from the ring, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachloropyridine: Another chlorinated pyridine derivative with similar reactivity but different substitution pattern.
2,4,6-Trichloropyrimidine-5-carbaldehyde: A related compound with a pyrimidine ring instead of pyridine, used in similar synthetic applications.
Uniqueness
2,4,5,6-Tetrachloropyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the aldehyde group also provides additional synthetic versatility compared to other chlorinated pyridine derivatives .
Properties
CAS No. |
1261269-45-7 |
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Molecular Formula |
C6HCl4NO |
Molecular Weight |
244.9 g/mol |
IUPAC Name |
2,4,5,6-tetrachloropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6HCl4NO/c7-3-2(1-12)5(9)11-6(10)4(3)8/h1H |
InChI Key |
GLZDWYZFYXYXGI-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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